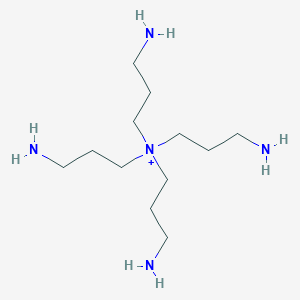

Tetrakis(3-aminopropyl)ammonium

Descripción general

Descripción

Tetrakis(3-aminopropyl)ammonium is a branched polyamine compound often found in cells of extreme thermophiles and hyperthermophiles. These organisms belong to both Bacteria and Archaea domains and thrive in extreme temperatures. The compound plays a crucial role in stabilizing nucleic acids and proteins under such conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tetrakis(3-aminopropyl)ammonium involves the reaction of ammonia with 3-aminopropylamine under controlled conditions. The process typically requires a catalyst and is carried out at elevated temperatures to ensure complete reaction . The original method for the synthesis has been modified to improve yield and efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain optimal reaction conditions and maximize yield .

Análisis De Reacciones Químicas

Types of Reactions

Tetrakis(3-aminopropyl)ammonium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include amine oxides, simpler amines, and substituted polyamines .

Aplicaciones Científicas De Investigación

Stabilization of Nucleic Acids

TAA has been shown to effectively stabilize nucleic acids, particularly single-stranded RNA (ssRNA) and tRNA. Research indicates that TAA enhances the thermal stability of ssRNA more effectively than many linear polyamines, making it crucial for applications involving RNA manipulation and analysis.

Case Study: Thermal Denaturation of RNA

In studies measuring the effects of various polyamines on the thermal denaturation of nucleic acids, TAA demonstrated superior stabilization properties for ssRNA compared to linear counterparts like caldopentamine. The melting temperature () of RNA increased significantly with the addition of TAA, highlighting its effectiveness in maintaining RNA integrity under extreme conditions .

| Polyamine | Stabilization Effect on ssRNA | (°C) |

|---|---|---|

| Tetrakis(3-aminopropyl)ammonium | High | 59.0 |

| Caldopentamine | Moderate | 61.3 |

Biotechnology Applications

TAA is utilized as a stabilizing agent in various biotechnological applications due to its ability to form poly-ion complexes (PICs) with negatively charged molecules such as heparin. This property allows for controlled drug release, which is particularly beneficial in pharmaceutical formulations.

Case Study: Heparin-TAA Complex

Research has shown that when heparin is mixed with TAA, a stable PIC is formed that enhances the sustained release of heparin in vivo. In experiments conducted on mice, the time to reach maximum heparin concentration was significantly prolonged when administered as a PIC with TAA compared to standard heparin administration . This finding suggests potential applications in anticoagulant therapies.

Role in Extremophiles

TAA plays a vital role in extremophiles, such as Thermus thermophilus, where it contributes to cellular stability under extreme environmental conditions. This compound is naturally synthesized by these organisms and aids in stabilizing nucleic acids and proteins critical for their survival.

Case Study: Isolation from Thermophiles

A study identified TAA as a significant polyamine component in Thermus thermophilus. The chemical properties of synthesized TAA matched those isolated from this thermophile, confirming its biological relevance and potential utility in understanding extremophile physiology .

Potential Antiviral Applications

The unique structural properties of TAA suggest potential applications in antiviral therapies. Its ability to stabilize RNA structures could be harnessed to develop treatments targeting viral RNA genomes.

Research Insights

Preliminary studies indicate that TAA's stabilization effect on RNA could be leveraged to enhance the efficacy of antiviral drugs by maintaining the structural integrity of therapeutic RNA molecules during treatment regimens.

Mecanismo De Acción

Tetrakis(3-aminopropyl)ammonium stabilizes nucleic acids by binding electrostatically to the negatively charged phosphate groups within DNA and RNA. This binding prevents thermal denaturation and maintains the structural integrity of nucleic acids under extreme conditions . The compound also enhances the activity of cell-free translation systems by stabilizing the ternary complex between ribosomes, messenger RNA, and transfer RNA .

Comparación Con Compuestos Similares

Similar Compounds

- Caldopentamine

- Caldohexamine

- N4-aminopropylspermidine

- N4-bis(aminopropyl)spermidine

Uniqueness

Tetrakis(3-aminopropyl)ammonium is unique due to its branched structure, which provides enhanced stability to nucleic acids and proteins compared to linear polyamines. This makes it particularly effective in extreme conditions where other polyamines may not perform as well .

Actividad Biológica

Tetrakis(3-aminopropyl)ammonium (TAA) is a branched polyamine compound with significant biological activity, particularly in stabilizing nucleic acids and proteins under extreme conditions. This article explores its mechanisms of action, applications in various fields, and relevant research findings.

Overview of this compound

TAA is characterized by its quaternary ammonium structure, which allows it to interact electrostatically with negatively charged phosphate groups in nucleic acids. This interaction is crucial for maintaining the structural integrity of DNA and RNA, especially in thermophilic organisms that thrive in high-temperature environments .

The primary mechanism through which TAA exerts its biological activity involves:

- Electrostatic Binding : TAA binds to the phosphate backbone of nucleic acids, preventing thermal denaturation and stabilizing their structures during high-temperature conditions.

- Stabilization of RNA : Research indicates that TAA is particularly effective in stabilizing single-stranded RNA (ssRNA) and tRNA, outperforming other polyamines in this regard .

Comparative Stability Analysis

The stabilization effects of TAA compared to other polyamines can be summarized in the following table:

| Polyamine | Stabilization of dsDNA | Stabilization of ssRNA |

|---|---|---|

| This compound | Moderate | High |

| Caldopentamine | High | Moderate |

| Thermospermine | Moderate | Low |

This table illustrates that while linear polyamines like caldopentamine are more effective at stabilizing double-stranded DNA (dsDNA), TAA excels in stabilizing ssRNA structures .

Case Studies and Research Findings

- Thermal Denaturation Studies : A study utilizing differential scanning calorimetry demonstrated that the melting temperature () of dsDNA increased with higher concentrations of TAA. This indicates a strong correlation between TAA concentration and its stabilizing effect on nucleic acids .

- Poly-ion Complex Formation : TAA has been utilized to form poly-ion complexes with heparin, which allows for sustained release applications in medical therapies. The stability and sticky nature of these complexes enhance their potential for drug delivery systems .

- Role in Extreme Environments : Research has shown that TAA plays a critical role in the survival of extreme thermophiles by stabilizing essential biomolecules under conditions that would typically lead to denaturation or degradation .

Applications

TAA's unique properties have led to its application across various fields:

Propiedades

IUPAC Name |

tetrakis(3-aminopropyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32N5/c13-5-1-9-17(10-2-6-14,11-3-7-15)12-4-8-16/h1-16H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXHSXSKNSIRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C[N+](CCCN)(CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149542 | |

| Record name | Tetrakis(3-aminopropyl)ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111216-37-6 | |

| Record name | Tetrakis(3-aminopropyl)ammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111216376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(3-aminopropyl)ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.